molecular formula C6H5ClFN B1295075 5-Chloro-2-fluoroaniline CAS No. 2106-05-0

5-Chloro-2-fluoroaniline

Cat. No. B1295075
Key on ui cas rn: 2106-05-0
M. Wt: 145.56 g/mol
InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933387B2

Procedure details

5-Chloro-2-fluoroaniline (25 g, 172 mmol) was added to conc. hydrochloric acid (150 mL, 37%). The mixture was cooled (−10° C.) and a solution of sodium nitrite (11.9 g, 172 mmol) in water (193 mL) was added slowly (<-5° C.). This done, a solution of tin(II)chloride (118 g, 618 mmol) in conc. hydrochloric acid (116 mL) was added slowly (−6° C.). The mixture was stirred for 1 h, filtered through Celite® and the filter cake washed extensively with water. The filtrate was adjusted to pH 14 with conc. sodium hydroxide solution and the suspension extracted with diethylether. Organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was removed in vacuo to yield the title compound as yellow solid (22.9 g, 83%), EI-MS: m/e=160.0 (M+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
193 mL
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
116 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:8]=1)[NH2:7].[N:10]([O-])=O.[Na+].[Sn](Cl)Cl>O.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH:7][NH2:10])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
193 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
116 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the filter cake washed extensively with water
EXTRACTION
Type
EXTRACTION
Details
the suspension extracted with diethylether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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